
N,N'-(6-Oxo-3,6-dihydropyrimidine-2,4-diyl)dioctanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N’-(6-Oxo-3,6-dihydropyrimidine-2,4-diyl)dioctanamide: is a synthetic organic compound that belongs to the class of dihydropyrimidines This compound is characterized by the presence of a 6-oxo-3,6-dihydropyrimidine core, which is substituted with dioctanamide groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-(6-Oxo-3,6-dihydropyrimidine-2,4-diyl)dioctanamide typically involves the condensation of appropriate amines with a dihydropyrimidine precursor. One common method involves the reaction of 6-oxo-1,6-dihydropyrimidine-2,4-dicarboxylic acid with octylamine under controlled conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bonds .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
化学反应分析
Types of Reactions: N,N’-(6-Oxo-3,6-dihydropyrimidine-2,4-diyl)dioctanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, potentially leading to the formation of different derivatives.
Substitution: The compound can participate in substitution reactions where one or more substituents are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
科学研究应用
Chemistry: In chemistry, N,N’-(6-Oxo-3,6-dihydropyrimidine-2,4-diyl)dioctanamide is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: The compound has shown promise in biological and medicinal research. It has been studied for its potential as an inhibitor of certain enzymes, such as matrix metalloproteinases (MMPs), which are involved in various pathological processes including cancer and inflammation . Additionally, its derivatives have been evaluated for antimicrobial activity against a range of bacterial and fungal pathogens .
Industry: In the industrial sector, N,N’-(6-Oxo-3,6-dihydropyrimidine-2,4-diyl)dioctanamide may be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its applications could extend to the production of pharmaceuticals, agrochemicals, and specialty chemicals.
作用机制
The mechanism of action of N,N’-(6-Oxo-3,6-dihydropyrimidine-2,4-diyl)dioctanamide involves its interaction with specific molecular targets. For instance, as an inhibitor of matrix metalloproteinases, the compound binds to the active site of the enzyme, preventing it from catalyzing the degradation of extracellular matrix components . This inhibition can modulate various biological processes, including tissue remodeling, inflammation, and metastasis.
相似化合物的比较
6-Oxo-1,6-dihydropyrimidine-2,5-dicarboxamide derivatives: These compounds share a similar core structure but differ in the substitution pattern and functional groups.
2-Substituted 6-oxo-1,6-dihydropyrimidine-5-carboxylic acids: These analogues have been studied for their potential as xanthine oxidase inhibitors.
1-(Benzamide)-N-cyclopropyl-2-(amino substituted)-6-oxo-1,6-dihydropyrimidine-5-carboxamide derivatives: These compounds have demonstrated antimicrobial activity.
Uniqueness: N,N’-(6-Oxo-3,6-dihydropyrimidine-2,4-diyl)dioctanamide is unique due to its specific substitution pattern with dioctanamide groups, which imparts distinct chemical and biological properties. Its ability to inhibit matrix metalloproteinases with high selectivity makes it a valuable compound for therapeutic research .
属性
CAS 编号 |
917609-03-1 |
|---|---|
分子式 |
C20H34N4O3 |
分子量 |
378.5 g/mol |
IUPAC 名称 |
N-[2-(octanoylamino)-6-oxo-1H-pyrimidin-4-yl]octanamide |
InChI |
InChI=1S/C20H34N4O3/c1-3-5-7-9-11-13-17(25)21-16-15-19(27)24-20(22-16)23-18(26)14-12-10-8-6-4-2/h15H,3-14H2,1-2H3,(H3,21,22,23,24,25,26,27) |
InChI 键 |
DVTTVCQASKDIAF-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCC(=O)NC1=CC(=O)NC(=N1)NC(=O)CCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(Butan-2-yl)oxy]-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12606924.png)
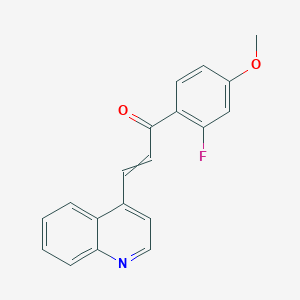

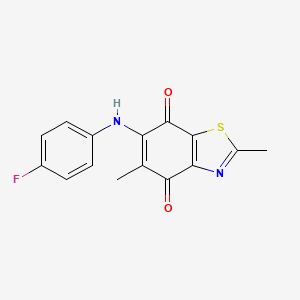
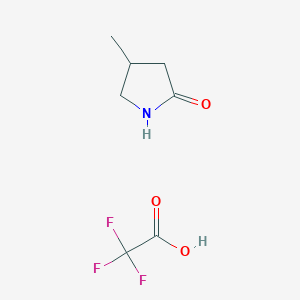
![Propanoic acid, 3-[(diphenylmethyl)amino]-2,2-difluoro-, ethyl ester](/img/structure/B12606956.png)
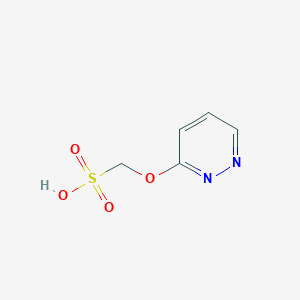
![1-[4-(3-Azidopropoxy)-5-methoxy-2-nitrophenyl]ethan-1-one](/img/structure/B12606973.png)
![Furan, tetrahydro-2-[(1R)-1-iodo-4-(triphenylmethoxy)butyl]-, (2R)-](/img/structure/B12606981.png)
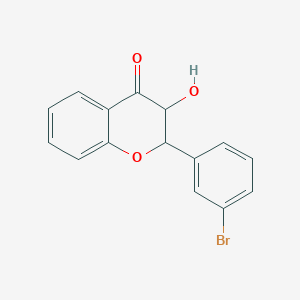
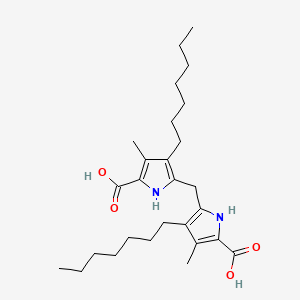
![1-[4-Methoxy-3-(phenylselanyl)phenyl]ethan-1-one](/img/structure/B12606992.png)
![5-Bromo-2-[3-(morpholin-4-yl)phenyl]-2,3-dihydro-1H-isoindol-1-one](/img/structure/B12606999.png)
![2,6-Dichloro-4-[(2,3-dimethylbutan-2-yl)oxy]phenol](/img/structure/B12607003.png)
